molecular formula C15H16N2O3S B14326193 2-(Benzenesulfonyl)-6,6-dimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 105577-37-5

2-(Benzenesulfonyl)-6,6-dimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B14326193
CAS No.: 105577-37-5
M. Wt: 304.4 g/mol
InChI Key: DAQRPNRHIVFSGK-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-6,6-dimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that belongs to the class of sulfonyl compounds. This compound is characterized by the presence of a benzenesulfonyl group attached to a tetrahydroindazole ring system. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-6,6-dimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of benzenesulfonyl chloride with a suitable indazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonyl compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-6,6-dimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-(Benzenesulfonyl)-6,6-dimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-6,6-dimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzenesulfonyl)-6,6-dimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its complex structure, which combines the properties of both sulfonyl and indazole groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

105577-37-5

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-6,6-dimethyl-5,7-dihydroindazol-4-one

InChI

InChI=1S/C15H16N2O3S/c1-15(2)8-13-12(14(18)9-15)10-17(16-13)21(19,20)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

DAQRPNRHIVFSGK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NN(C=C2C(=O)C1)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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